Hyaluronan

Descripción general

Descripción

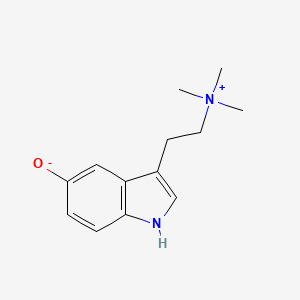

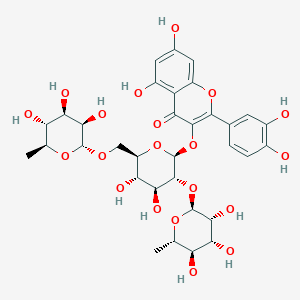

Hyaluronan, also known as hyaluronic acid or HA, is a naturally occurring polysaccharide that plays a crucial role in various biological systems . It is a high-molecular-weight glycosaminoglycan, composed of repeating disaccharide units of glucuronic acid and N-acetylglucosamine . It is unique among glycosaminoglycans as it is non-sulfated, forms in the plasma membrane instead of the Golgi apparatus, and can be very large .

Synthesis Analysis

Hyaluronan is synthesized in the cellular plasma membrane . Metabolic pathways for biosynthesis and degradation tightly control the turnover rate, concentration, and molecular size of hyaluronan in tissues . The synthesis of HA involves several steps, including the synthesis of UDP-glucuronic acid, synthesis of N-acetyl glucosamine, and the formation of hyaluronic acid .

Molecular Structure Analysis

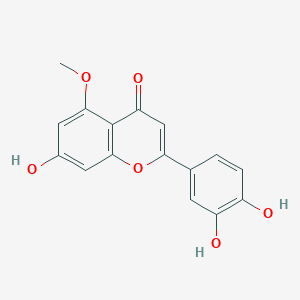

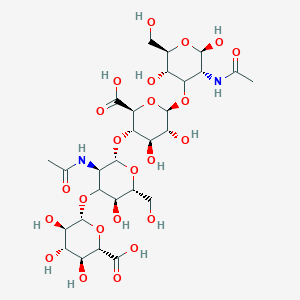

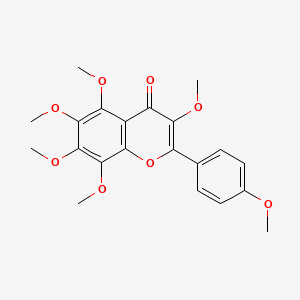

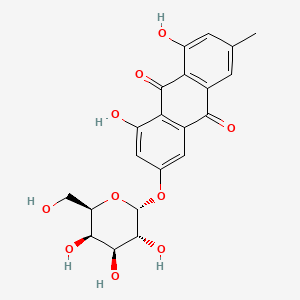

Hyaluronan is a linear glycosaminoglycan composed of repeating disaccharide units of [3)-β- d - N -acetylglucosamine (GlcNAc)-β (1,4)- d -glucuronic acid (GlcA)-β (1] . The concentration and size distribution of HA vary with tissue type, age, and disease severity .

Chemical Reactions Analysis

Hyaluronan can be chemically modified to enhance its stability and expand its applications in medical practice . These modifications can modulate the biological as well as material properties of this polysaccharide .

Physical And Chemical Properties Analysis

Hyaluronan is a semiflexible anionic polymer that forms a hydrated entropic coil in solution, producing nonlinear viscoelastic properties through coil-coil interactions . It is a structurally uniform natural macromolecule and due to established biotechnological production processes it is readily available in higher quantities .

Aplicaciones Científicas De Investigación

Tissue Engineering and Regenerative Medicine

Hyaluronan-based hydrogels are used as scaffolds for tissue engineering due to their biocompatibility and ability to promote cell proliferation and differentiation. They serve as vectors for cell delivery and medication in tissue repair and regenerative medicine .

Cancer Targeted Therapy

Hyaluronan’s bioactive properties make it an excellent carrier for targeted drug delivery in cancer therapy. It can be engineered to selectively bind to cancer cells and deliver therapeutic agents directly to the tumor site .

Wound Healing

Due to its natural presence in the extracellular matrix and its role in tissue hydration and cellular functions, Hyaluronan is used in wound dressings and as a topical agent to accelerate wound healing processes .

Osteoarthritis Treatment

Intra-articular injections of Hyaluronan are used as a treatment for osteoarthritis. It acts as a lubricant and shock absorber in the joint, providing pain relief and improved mobility .

Ophthalmology

Hyaluronan is used in eye surgeries as a viscoelastic agent to maintain eye shape during procedures. It’s also found in eye drops for treating dry eye syndrome due to its lubricating properties .

Dermal Fillers

In cosmetic applications, Hyaluronan is used as a dermal filler to reduce wrinkles and add volume to facial tissues. Its ability to retain water helps maintain skin hydration and elasticity .

Mecanismo De Acción

Target of Action

Hyaluronan, also known as (2S,3S,4S,5R,6R)-6-[(2S,3R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2R,3R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid, primarily targets cell-surface receptors such as CD44 and RHAMM . These receptors are involved in various physiological processes, including cell proliferation, migration, angiogenesis, and inflammation .

Mode of Action

Hyaluronan interacts with its primary targets, CD44 and RHAMM, to regulate the activities of inflammation and cancer . It serves as a passive structural molecule or as a signaling molecule, depending on the molecule size . The interaction between hyaluronan and its receptors initiates intracellular signaling pathways that lead to various cellular responses .

Biochemical Pathways

Hyaluronan influences several biochemical pathways. It plays a crucial role in regulating tissue hydration and water transport, maintaining the elasto-viscosity of connective tissues, and facilitating the supramolecular assembly of proteoglycans in the extracellular matrix . It also modulates cell proliferation and migration, angiogenesis, and inflammation .

Pharmacokinetics

The pharmacokinetic properties of hyaluronan are unique due to its physicochemical characteristics. It is a highly hydrophilic molecule, capable of retaining large amounts of water, which influences its distribution and elimination in the body . The metabolism of hyaluronan involves its biosynthesis and degradation, which tightly control the turnover rate, concentration, and molecular size of hyaluronan in tissues .

Result of Action

The interaction of hyaluronan with its targets results in various molecular and cellular effects. It influences cell proliferation and migration, angiogenesis, and inflammation . High-molar-mass hyaluronan has anti-inflammatory, immunosuppressive, and antiangiogenic properties, while low-molar-mass hyaluronan has opposite properties .

Action Environment

The action of hyaluronan is influenced by various environmental factors. It is synthesized at the plasma membrane and released directly into the extracellular environment, contributing to the hydrated microenvironment at sites of synthesis . This is essential for cell migration by facilitating cell detachment . Furthermore, the concentration and size of hyaluronan in tissues can be modified by different mechanisms, including covalent modification of the synthetic enzymes and epigenetic control of their gene expression .

Direcciones Futuras

An emerging theme in cancer research is the role of the microenvironment in modulating the effects of genetic alterations . Hyaluronan can be modified to produce a biomaterial that is more mechanically and chemically resilient while still being biocompatible and biodegradable . This opens up new possibilities for future innovative therapies .

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2S,3R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2R,3R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44N2O23/c1-5(33)29-9-18(11(35)7(3-31)47-25(9)46)49-28-17(41)15(39)20(22(53-28)24(44)45)51-26-10(30-6(2)34)19(12(36)8(4-32)48-26)50-27-16(40)13(37)14(38)21(52-27)23(42)43/h7-22,25-28,31-32,35-41,46H,3-4H2,1-2H3,(H,29,33)(H,30,34)(H,42,43)(H,44,45)/t7-,8-,9-,10-,11-,12-,13+,14+,15-,16-,17-,18?,19?,20+,21+,22+,25-,26+,27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIUKXJAPPMFGSW-MNSSHETKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)NC(=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1[C@@H](O[C@@H]([C@H](C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O[C@H]3[C@@H](C([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)NC(=O)C)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44N2O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90925319 | |

| Record name | Hexopyranuronosyl-(1->3)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->4)hexopyranuronosyl-(1->3)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90925319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

776.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

General principles and hyaluronic acid receptor binding Hyaluronic acid works by two basic mechanisms: serving as a passive structural molecule or serving as signaling molecule, depending on the molecule size. The physicochemical properties of high molecular weight HA contribute to passive structural effects, demonstrating hygroscopicity and viscoelasticity and improving hydration, water balance, and structural integrity. As a signalling molecule interacting with proteins, HA causes several opposing effects based on molecular weight: pro- or anti-inflammatory effects, promotion or inhibition of cell migration, and activating or inhibiting cell division. Hyaluronic acid exerts its therapeutic effects through binding to three primary types of cell surface receptors: CD44 (a membrane glycoprotein), the receptor for hyaluronate-mediated motility (RHAMM), and the Intercellular Adhesion Molecule 1 (ICAM-1). CD44 is considered the most widely distributed receptor for hyaluronic acid, demonstrating cellular interactions with osteopontin, collagen, and matrix metalloproteinases (MMPs). High and low molecular weight hyaluronic acids demonstrate differing molecular and cellular mechanisms in their interaction with CD44 receptors. Some examples of these effects include modification of chondrocyte survival pathways in addition to alteration of apoptosis pathways. Lymphatic vessel endothelial hyaluronan receptor (LYVE-1), and hyaluronic acid receptor for endocytosis (HARE), (also known as Stabilin-2) also bind to hyaluronic acid. Hyaluronic acid for skin conditions and cosmetics Hyaluronic acid's anionic proprieties cause it to attract water and induce swelling, increasing tissue volume and skin structural integrity. The aging process is associated with reduced production of skin hyaluronic acid and collagen, causing the appearance of wrinkles and the loss of facial volume. Dermal fillers of hyaluronic acid replace lost tissue volume, imparting a full and youthful appearance to skin that has lost its elasticity. Hyaluronic acid fillers contain cross-linked hyaluronic acid particles, rendering a concentrated substance with resistance to various forms of physical and chemical breakdown. The cosmetic benefits of hyaluronic acid filler may last up to 6 months, depending on the brand and technique used for injection. Additionally, dermal hyaluronic acid fillers are known to increase the production of fibroblasts, supporting wound healing and offering relief from irritating and inflammatory skin conditions. Hyaluronic acid for joint pain Most cells in the human body are capable of synthesizing HA. It is a primary component of the extracellular matrix (ECM) and can be found in bone marrow, cartilage, and synovial fluid in joints. In osteoarthritis, the concentration of naturally occurring hyaluronic acid gradually decreases, lowering the viscosity of synovial fluid that protects joints from excess friction. Administration of intra-articular hyaluronic acid increases viscosity of synovial joint fluid, reducing friction and subsequently relieving painful arthritic symptoms. Hyaluronic acid for ophthalmic conditions and ophthalmological procedures Solutions of hyaluronic acid with a concentration greater than 0.1% moisturize the surface of the eyes to treat symptoms of dry eye while improving the stabilization of tear film, replenishing deficiencies of HA, reducing friction, and preventing binding of foreign substances to the ocular tissue. Hyaluronic acid is frequently used during and after ophthalmological surgeries and plays important roles by virtue of its moisturizing, viscoelastic, and protective properties. It promotes tissue healing of the corneal epithelium and other parts of the eye following ophthalmological surgery, minimizing the risk of adhesions and free radical formation. | |

| Record name | Hyaluronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08818 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Hyaluronan | |

CAS RN |

9004-61-9, 125935-84-4 | |

| Record name | Hyaluronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08818 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexopyranuronosyl-(1->3)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->4)hexopyranuronosyl-(1->3)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90925319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Melting Point |

241-247 | |

| Record name | Hyaluronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08818 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Q & A

Q1: What is the molecular formula and weight of hyaluronan?

A1: Hyaluronan is a glycosaminoglycan composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine linked via alternating β-1,4 and β-1,3 glycosidic bonds. Its molecular formula is (C14H21NO11)n, where 'n' represents the number of repeating disaccharide units. The molecular weight of hyaluronan is highly variable, ranging from a few kilodaltons to several million daltons, depending on the source and method of production.

Q2: How does the molecular weight of hyaluronan affect its biological activity?

A2: Hyaluronan exhibits different biological activities depending on its molecular weight. High molecular weight hyaluronan (HMW-HA) is known to have anti-inflammatory and immunosuppressive properties, while low molecular weight hyaluronan (LMW-HA) can promote inflammation and angiogenesis. [] For instance, HMW-HA can suppress tumor growth and metastasis [], while LMW-HA can enhance tumor cell motility and invasion []. []

Q3: What is the role of the CD44 receptor in hyaluronan signaling?

A3: CD44 is a principal cell surface receptor for hyaluronan, mediating various cellular processes like cell adhesion, migration, proliferation, and differentiation. [] The binding of hyaluronan to CD44 triggers intracellular signaling cascades, leading to downstream effects such as activation of tyrosine kinases and changes in gene expression. []

Q4: How does the interaction of hyaluronan with CD44 differ between high and low molecular weight forms?

A4: High molecular weight hyaluronan (nHA) can induce the clustering of CD44 on the cell surface, while hyaluronan oligosaccharides (oHA) have been shown to disrupt this clustering. [] This difference in CD44 clustering may contribute to the distinct biological activities observed for different sizes of hyaluronan.

Q5: Does hyaluronan interact with other receptors besides CD44?

A5: Yes, apart from CD44, hyaluronan can also interact with other receptors such as the receptor for hyaluronan-mediated motility (RHAMM) and Toll-like receptor 4 (TLR4). These interactions contribute to the diverse biological functions of hyaluronan, including cell motility, inflammation, and wound healing. [, , ]

Q6: What is the role of hyaluronan in wound healing?

A6: Hyaluronan plays a crucial role in all stages of wound healing. [] In the early inflammatory phase, it promotes the recruitment of inflammatory cells to the wound site. [] During the proliferative phase, hyaluronan stimulates angiogenesis and fibroblast migration, contributing to tissue granulation and re-epithelialization. [, ]

Q7: How does hydrocellular foam dressing promote wound healing in relation to hyaluronan?

A7: Hydrocellular foam dressing, a modern wound dressing, promotes wound healing and has been shown to upregulate hyaluronan synthesis in the epidermis of rat skin. [] This upregulation is associated with an increase in the mRNA levels of hyaluronan synthase 3 (HAS3), the primary enzyme responsible for epidermal hyaluronan synthesis. []

Q8: Can hyaluronan be used to promote tissue regeneration in the musculoskeletal system?

A8: Yes, research suggests that hyaluronan can stimulate chondrogenic gene expression in human meniscus cells, promoting their proliferation, migration, and the accumulation of type II collagen. [] This suggests that hyaluronan could potentially be used to enhance the healing potential of damaged meniscal tissues.

Q9: What is the significance of hyaluronan accumulation in cancer?

A9: Hyaluronan accumulation is frequently observed in various cancers, including breast cancer, and is often associated with poor prognosis. [] This accumulation can be attributed to the deregulation of hyaluronan synthesis, degradation, and binding, which can promote tumor growth, angiogenesis, invasion, and metastasis. []

Q10: Can inhibiting hyaluronan synthesis be a potential therapeutic strategy for cancer treatment?

A10: Yes, studies have shown that inhibiting hyaluronan synthesis can suppress tumor growth and metastasis in various cancer models. [, ] For example, 4-methylumbelliferone (MU), an inhibitor of hyaluronan synthesis, has been shown to reduce tumor cell adhesion, locomotion, and liver metastasis in melanoma models. []

Q11: What is the role of hyaluronan in acute pancreatitis?

A11: During acute pancreatitis, there is a significant and rapid accumulation of hyaluronan in the edematous interstitium of the pancreas. [] This accumulation coincides with an infiltration of CD44-positive cells, suggesting a potential link between hyaluronan, inflammation, and the recruitment of immune cells to the site of inflammation. []

Q12: How is hyaluronan involved in the pathogenesis of nephrogenic systemic fibrosis (NSF)?

A12: Nephrogenic systemic fibrosis (NSF) is a debilitating fibrotic disease linked to the use of gadolinium-based contrast agents in patients with renal disease. [] Fibroblasts isolated from NSF lesions exhibit an increased synthesis of both hyaluronan and collagen. [] Notably, exposure to the contrast agent gadodiamide stimulates fibroblast growth, hyaluronan synthesis, and differentiation into myofibroblasts, suggesting a potential role for gadodiamide in the development of NSF. []

Q13: What analytical methods are used to study hyaluronan?

A13: Various analytical methods are used to characterize and quantify hyaluronan, including ELISA, radiometric assays, size exclusion chromatography, and mass spectrometry. [, , ] Researchers are also exploring advanced techniques such as heterodyne-detected vibrational sum-frequency generation spectroscopy (HD-VSFG) to study the behavior of hyaluronan at interfaces. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[16-Acetyloxy-14-hydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1649349.png)

![9-[(E)-3-(2-nitrophenyl)prop-2-enylidene]fluorene](/img/structure/B1649350.png)